

An In-depth Technical Guide to the Physical Properties of Ethyl Phenylcyanoacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl phenylcyanoacetate*

Cat. No.: *B146944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical properties of **ethyl phenylcyanoacetate** (CAS 4553-07-5), a versatile reagent in organic synthesis. We delve into its boiling point and density, presenting not only the established values but also the rigorous experimental methodologies for their determination. This document is intended to serve as a practical resource for laboratory professionals, offering not just procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility. By grounding our discussion in authoritative standards, we aim to equip researchers with the knowledge to confidently handle and utilize this important chemical intermediate.

Introduction: The Synthetic Utility of Ethyl Phenylcyanoacetate

Ethyl phenylcyanoacetate, also known as ethyl 2-cyano-2-phenylacetate, is an organic compound with the chemical formula $C_{11}H_{11}NO_2$.^{[1][2][3]} Its structure, featuring a nitrile group and an ester functional group attached to the same carbon atom which is also bonded to a phenyl group, makes it a valuable precursor in a variety of chemical transformations. It is notably used in the synthesis of pharmaceuticals and other biologically active molecules.^[4] A

thorough understanding of its physical properties is paramount for its safe handling, reaction optimization, and process scale-up in both research and industrial settings. This guide will focus on two of its fundamental physical constants: boiling point and density.

Core Physical Properties of Ethyl Phenylcyanoacetate

The accurate determination of physical properties is a cornerstone of chemical characterization. For **ethyl phenylcyanoacetate**, the boiling point and density are critical parameters for purification, reaction engineering, and quality control.

Physical Property	Value	Conditions	Source(s)
Boiling Point	275 °C	at 760 mmHg (atmospheric pressure)	[4][5][6]
Density	1.09 g/mL	at 25 °C	[4][5][6]

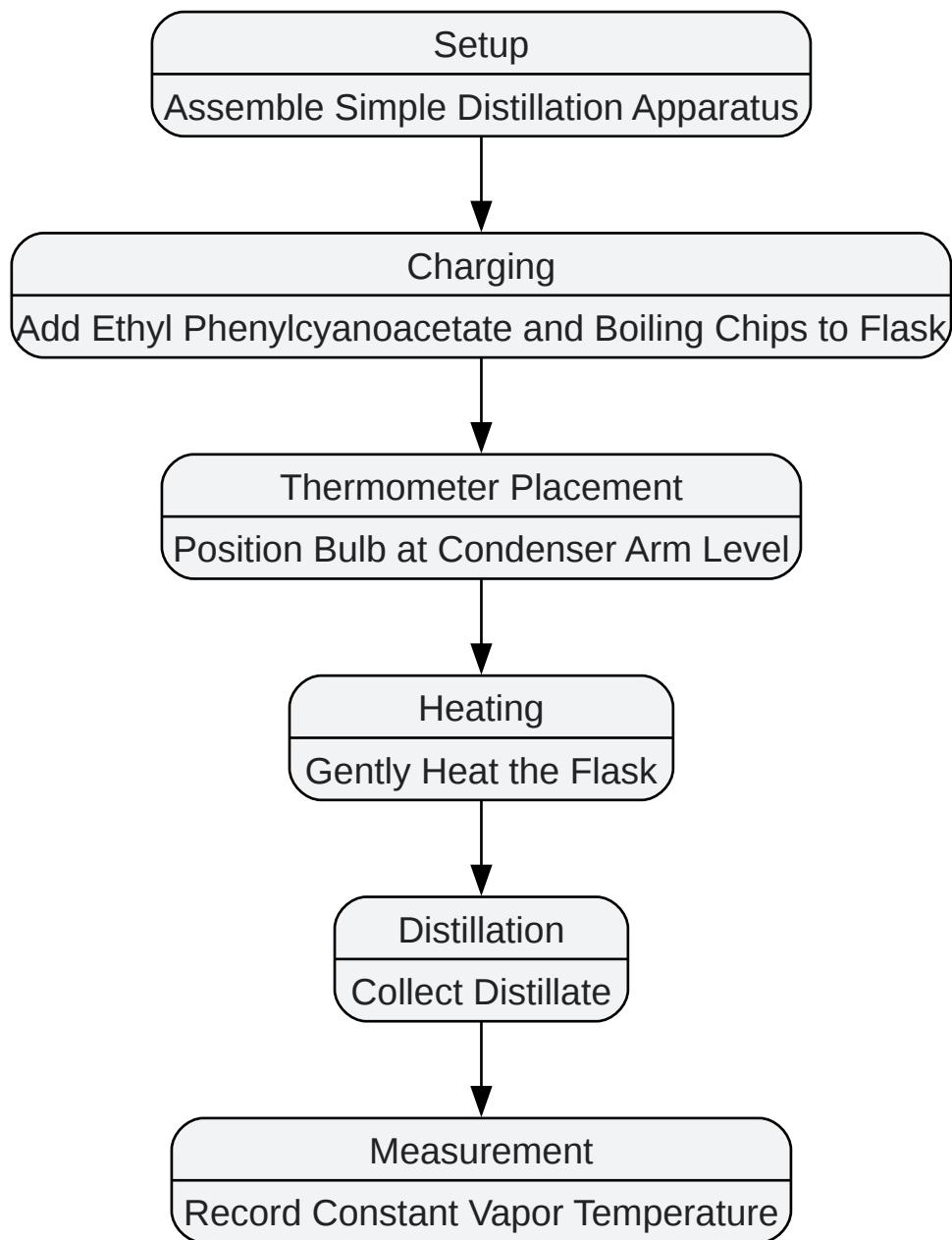
Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] For a pure compound, the boiling point is a characteristic constant that can be used for identification and assessment of purity. Two common and reliable methods for determining the boiling point of an organic liquid like **ethyl phenylcyanoacetate** are the Thiele tube method and the distillation method.

Thiele Tube Method: A Microscale Approach

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5][9] The unique design of the Thiele tube allows for uniform heating of the sample and the thermometer bulb by creating convection currents in the heating oil.[5][7]

The choice of the Thiele tube method is often dictated by the limited availability of the sample. It provides a sharp and reproducible boiling point reading with minimal material. The inverted capillary tube acts as its own manometer, trapping a small amount of air and vapor. As the


liquid is heated, the vapor pressure inside the capillary increases. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, leading to a continuous stream of bubbles. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure has just dropped below the atmospheric pressure, providing an accurate boiling point measurement.[10]

This protocol is designed to be self-validating by ensuring a clear and observable endpoint, minimizing superheating, and providing a direct measurement of the temperature at which the liquid's vapor pressure equals the ambient pressure.

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount (approximately 0.5 mL) of **ethyl phenylcyanoacetate** into a small test tube or a fusion tube.
- **Capillary Tube Insertion:** Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
- **Thiele Tube Setup:** Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil) to a level just above the side arm.
- **Immersion:** Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving or snapping.[11]
- **Heating:** Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner using a back-and-forth motion.[5] This will induce convection currents, ensuring even heat distribution.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[12]
- Record and Repeat: Record the temperature. For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a consistent reading.

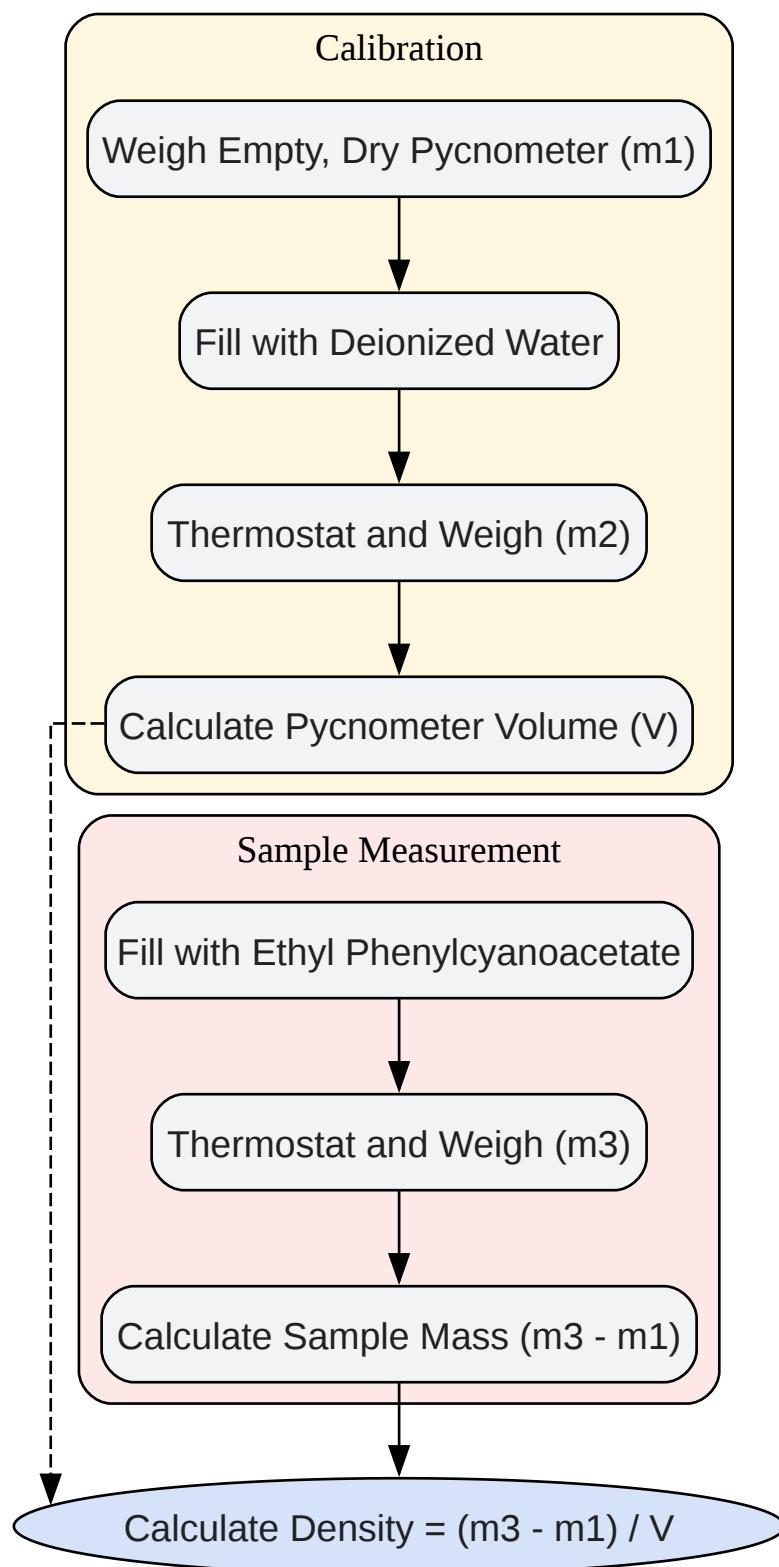
[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Boiling Point Determination via Distillation.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. [4][6] For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). The pycnometer method is a highly accurate and precise technique for determining the density of liquids.

The Pycnometer Method: A Precise Volumetric Approach


A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume. [13] By weighing the pycnometer empty, filled with a reference liquid of known density (such as water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

The accuracy of the pycnometer method relies on the precise measurement of mass and the well-defined volume of the pycnometer. The use of a ground glass stopper with a capillary bore ensures that the pycnometer can be filled to the same volume consistently, minimizing volumetric errors. [13] Temperature control is crucial as the density of liquids is temperature-dependent; therefore, all measurements should be performed at a constant, recorded temperature.

This protocol is designed for high accuracy and includes steps for calibration and precise measurements, making the results reliable and verifiable. This method is in line with the principles outlined in OECD Guideline 109 for the determination of the density of liquids and solids. [4][6] Step-by-Step Methodology:

- Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water, and then dry it completely.
- Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass as m_1 .
- Calibration with Deionized Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper carefully, allowing excess water to exit through the capillary. Ensure there are no air bubbles.
- Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., at 25 °C) for a set period to allow the contents to reach thermal equilibrium.

- Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_2 .
- Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with **ethyl phenylcyanoacetate**, and repeat steps 3, 4, and 5. Record the mass of the pycnometer filled with the sample as m_3 .
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)
 - Mass of **ethyl phenylcyanoacetate** = $m_3 - m_1$
 - Density of **ethyl phenylcyanoacetate** = (Mass of **ethyl phenylcyanoacetate**) / V

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. petrolube.com [petrolube.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. oecd.org [oecd.org]
- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. timstar.co.uk [timstar.co.uk]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. chymist.com [chymist.com]
- 13. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl Phenylcyanoacetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146944#physical-properties-of-ethyl-phenylcyanoacetate-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com